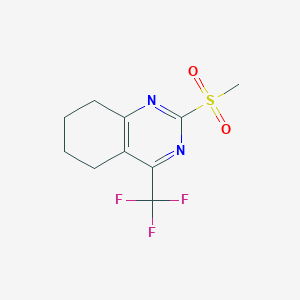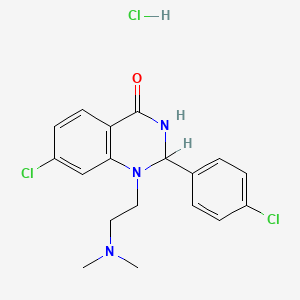
AFDye 430 NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFDye 430 NHS Ester is a water-soluble, green-fluorescent dye commonly used in multi-color applications such as flow cytometry and super-resolution microscopy using STORM. It is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode. The NHS ester (or succinimidyl ester) is the most popular amine-reactive group for labeling primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
AFDye 430 NHS Ester is synthesized through a series of chemical reactions that involve the introduction of the NHS ester group to the dye molecule. The process typically involves the reaction of the dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
AFDye 430 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures, organic solvents
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the labeled protein, peptide, or other amine-containing molecule .
Scientific Research Applications
AFDye 430 NHS Ester is widely used in various scientific research applications, including:
Chemistry: Used for labeling and detecting specific molecules in complex mixtures.
Biology: Employed in flow cytometry and super-resolution microscopy for studying cellular processes and protein interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical tools .
Mechanism of Action
AFDye 430 NHS Ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the dye to the target molecule. This labeling process allows for the detection and visualization of the target molecule using fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
- Alexa Fluor 430 NHS Ester
- APDye 430 NHS Ester
- AZDye 430 NHS Ester
Uniqueness
AFDye 430 NHS Ester is unique due to its high water solubility, green fluorescence, and stability across a wide pH range (pH 4 to pH 10). It can be used at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection compared to other similar compounds .
Properties
Molecular Formula |
C26H27F3N2O9S |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C26H27F3N2O9S/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33/h10-13H,3-9,14H2,1-2H3,(H,36,37,38) |
InChI Key |
GIIRHJUKHYLDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)





